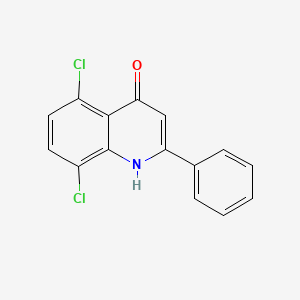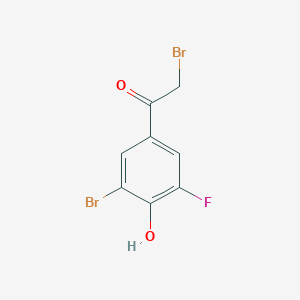
6-Methyl-2-thioureido-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-thioureido-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group, a thioureido group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves the reaction of a pyrimidine derivative with thiourea and trifluoromethylating agents. One common method includes the following steps:
Starting Material: The synthesis begins with a pyrimidine derivative, such as 6-methyl-4-chloropyrimidine.
Thioureido Formation: The pyrimidine derivative is reacted with thiourea in the presence of a base, such as potassium carbonate, to form the thioureido group.
Trifluoromethylation: The intermediate is then treated with a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-thioureido-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The thioureido group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-2-thioureido-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone: Another trifluoromethyl-substituted heterocycle with different functional groups.
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: A similar compound with a chloro substituent instead of a thioureido group.
6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine: A structurally related compound with a pyrrole ring.
Uniqueness
6-Methyl-2-thioureido-4-(trifluoromethyl)pyrimidine is unique due to the presence of both a thioureido group and a trifluoromethyl group on the pyrimidine ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C7H7F3N4S |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea |
InChI |
InChI=1S/C7H7F3N4S/c1-3-2-4(7(8,9)10)13-6(12-3)14-5(11)15/h2H,1H3,(H3,11,12,13,14,15) |
InChI Key |
LPPHICZHCYVCPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=S)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)










![1-[1-(2,6-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718122.png)
![1-Boc-4-[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]piperidine](/img/structure/B13718129.png)
